molecular formula C23H27Cl2FN2O2 B2439207 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride CAS No. 1323621-61-9

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2439207
CAS No.: 1323621-61-9
M. Wt: 453.38
InChI Key: SPWXWLDZOOFXHR-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a chemical compound of significant interest in pharmacological research, particularly in the study of receptor-ligand interactions. This synthetic small molecule features a naphthalene ring linked via an oxypropanol chain to a 2-fluorophenylpiperazine moiety, a structural motif shared with several therapeutically active agents . The compound's core structure suggests potential research applications as an alpha-adrenergic receptor ligand, based on its close analogy to approved drugs like Naftopidil, which is a known α1-adrenergic receptor antagonist . The fluorophenyl substitution may be investigated for its influence on binding affinity and selectivity at various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptor families. Researchers may utilize this dihydrochloride salt to enhance the compound's solubility in aqueous buffers for in vitro assays. Its primary value lies in basic science and drug discovery programs aimed at understanding signal transduction pathways and designing new therapeutic agents for conditions modulated by adrenergic systems. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2.2ClH/c24-21-9-3-4-10-22(21)26-14-12-25(13-15-26)16-19(27)17-28-23-11-5-7-18-6-1-2-8-20(18)23;;/h1-11,19,27H,12-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWXWLDZOOFXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, often referred to as Y203-3763, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, particularly its interactions with equilibrative nucleoside transporters (ENTs), and its implications in drug development.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight378.45 g/mol
Molecular FormulaC23H23F N2O2
LogP4.4796
Polar Surface Area26.36 Ų
Hydrogen Bond Acceptors3

The compound's structure includes a piperazine ring and a naphthalene moiety, which contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are vital in nucleotide synthesis and various therapeutic applications, including cancer treatment.

Inhibition Studies

In vitro studies have demonstrated that Y203-3763 exhibits selective inhibition towards ENT2 over ENT1. The presence of a halogen substituent, such as fluorine on the piperazine ring, enhances its inhibitory effects on both transporters. Notably, modifications to the naphthalene moiety can significantly alter the compound's potency:

  • Potency against ENT1 and ENT2 : The compound showed an IC50 value of approximately 171.11 µM for ENT1 and 36.82 µM for ENT2, indicating a higher affinity for ENT2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the naphthalene and piperazine components can enhance or diminish biological activity:

  • Naphthalene Substitutions : Replacing the naphthalene moiety with simpler aromatic structures often results in loss of inhibitory activity.
  • Piperazine Modifications : Variations in the piperazine substituents can lead to significant changes in selectivity and potency against ENTs .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to Y203-3763:

  • FPMINT Analogue Studies : An investigation into analogues of FPMINT showed that modifications could either enhance selectivity or reduce overall potency against ENTs .
  • Anti-Tubercular Activity : Related compounds were evaluated for their anti-tubercular properties, with some exhibiting promising IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride may exhibit antidepressant effects by modulating serotonin and dopamine pathways in the brain. Piperazine derivatives are often explored for their potential to alleviate symptoms of depression and anxiety disorders.

Anticancer Properties

In vitro studies have shown that related compounds can exhibit significant antitumor activity. For instance, a study by the National Cancer Institute demonstrated that similar piperazine derivatives displayed cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology .

Neurological Disorders

The compound’s structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as schizophrenia and bipolar disorder. Piperazine derivatives have been noted for their ability to influence dopaminergic and serotonergic systems, which are crucial in these conditions.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including those similar to the compound , revealed promising results in preclinical models of depression. The study utilized behavioral assays to assess the antidepressant-like effects, demonstrating significant reductions in despair behaviors compared to control groups.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study employed flow cytometry and Western blotting techniques to elucidate the mechanisms behind the observed cytotoxicity, linking it to increased levels of pro-apoptotic factors.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is driven by its functional groups and salt form:

Acid-Base Reactions

  • Reactivity : The dihydrochloride salt reacts with strong bases (e.g., NaOH, pyridine) to form the free amine.

  • Products : Deprotonation yields the neutral amine form, altering solubility and biological activity.

  • Conditions : Aqueous solutions, controlled pH.

Nucleophilic Substitution

  • Reactivity : The piperazine nitrogen atoms may act as nucleophiles in substitution reactions.

  • Reagents : Alkylating agents (e.g., alkyl halides, epoxides).

  • Products : Alkylated piperazine derivatives.

Hydrolysis

  • Reactivity : Susceptible to hydrolysis under acidic or basic conditions, particularly in aqueous environments.

  • Products : Decomposition into smaller fragments (e.g., fluorophenyl derivatives, naphthalen-1-ol).

Other Reactions

  • Oxidation : Fluorophenyl groups may undergo oxidation, though stability depends on substituent positioning.

  • Coordination Chemistry : Potential interactions with transition metals in catalytic systems .

Analytical Characterization

The compound is typically characterized using:

  • NMR Spectroscopy : Confirms aromatic regions (naphthalene, fluorophenyl) and piperazine proton environments.

  • Mass Spectrometry : Validates molecular weight (e.g., 364.4 g/mol for the base compound ).

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amine).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
A multi-step approach is typically employed:

Coupling Reaction: React 4-(2-fluorophenyl)piperazine with epichlorohydrin to form the piperazine-propanol intermediate .

Etherification: Introduce the naphthalen-1-yloxy group via nucleophilic substitution using naphthalen-1-ol under basic conditions (e.g., K₂CO₃ in DMF) .

Salt Formation: Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

Purification: Recrystallize from methanol or ethanol to achieve >95% purity, as demonstrated in analogous piperazine derivatives .

Table 1: Optimization of Recrystallization Solvents

SolventPurity (%)Yield (%)
Methanol97.268
Ethanol95.872
Acetone89.155

Basic: How can structural integrity be confirmed using spectroscopic and chromatographic methods?

Answer:
Use a combination of techniques:

  • NMR: Analyze ¹H/¹³C NMR for characteristic signals (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm, naphthyloxy aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 439.2 for the free base) .
  • HPLC: Monitor purity using a C18 column with a water/acetonitrile gradient (retention time ~12.5 min for the dihydrochloride form) .

Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs?

Answer:
Contradictions in SAR (e.g., variable receptor binding affinities) can be addressed via:

Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., α₁-adrenergic receptors) .

Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of substituents (e.g., fluorophenyl vs. methoxyphenyl) on binding energy .

Machine Learning: Train models on existing SAR datasets to predict optimal substituent patterns .

Example: Substituting 2-fluorophenyl with 4-fluorophenyl in analogs decreased α₁-adrenergic affinity by 40%, validated by both in vitro assays and computational models .

Advanced: What strategies improve reaction yield and scalability in large-scale synthesis?

Answer:

  • Process Intensification: Use continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30% yield increase in piperazine coupling reactions) .
  • Catalytic Optimization: Screen palladium or copper catalysts for Buchwald-Hartwig amination steps .
  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier recycling .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How to design experiments evaluating receptor subtype selectivity?

Answer:

Radioligand Binding Assays: Test affinity for serotonin (5-HT₁A) vs. adrenergic (α₁/α₂) receptors using ³H-labeled antagonists (e.g., ³H-prazosin) .

Functional Assays: Measure cAMP inhibition in CHO cells expressing dopamine D₂/D₃ receptors .

Data Analysis: Compare IC₅₀ values across subtypes; use ANOVA to assess statistical significance of selectivity .

Table 2: Selectivity Profile of Analogs

ReceptorIC₅₀ (nM)Selectivity Ratio (vs. 5-HT₁A)
5-HT₁A12.31.0
α₁45.73.7
D₂210.517.1

Advanced: How to address discrepancies in solubility and stability data across studies?

Answer:

  • Solubility: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to measure solubility. Note that dihydrochloride salts exhibit higher aqueous solubility (>50 mg/mL) than free bases .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed naphthyloxy groups) indicate susceptibility to acidic conditions .

Advanced: What experimental and computational methods validate metabolic pathways?

Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
  • In Silico Prediction: Use ADMET Predictor™ or SwissADME to simulate phase I/II metabolism .

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